molecular formula C13H10N4O6 B092761 N-Picryl-m-toluidine CAS No. 16552-38-8

N-Picryl-m-toluidine

Cat. No. B092761
CAS RN: 16552-38-8
M. Wt: 318.24 g/mol
InChI Key: ZUENYUGGLWYBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Picryl-m-toluidine (NPT) is a chemical compound that is widely used in scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone. NPT is a derivative of the aromatic amine, m-toluidine, and is commonly used as a reagent in the synthesis of dyes, pigments, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of N-Picryl-m-toluidine involves the reaction of the nitro group with ROS, which leads to the formation of a stable nitroxide radical. The formation of the nitroxide radical is accompanied by a change in the optical properties of N-Picryl-m-toluidine, which can be measured spectroscopically.

Biochemical And Physiological Effects

N-Picryl-m-toluidine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to protect cells from oxidative stress and to inhibit the proliferation of cancer cells. N-Picryl-m-toluidine has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Picryl-m-toluidine is its high sensitivity and specificity for ROS detection. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, N-Picryl-m-toluidine has some limitations, including its potential toxicity and the fact that it can only detect certain types of ROS.

Future Directions

There are several future directions for the use of N-Picryl-m-toluidine in scientific research. One area of interest is the development of new derivatives of N-Picryl-m-toluidine that can detect a wider range of ROS. Another area of interest is the use of N-Picryl-m-toluidine in the development of new antioxidant therapies for the treatment of diseases such as cancer and neurodegenerative disorders.
In conclusion, N-Picryl-m-toluidine is a valuable reagent for scientific research applications, particularly in the detection of ROS and the measurement of antioxidant activity. Its well-established synthesis method and high sensitivity make it a versatile tool for laboratory experiments. Further research is needed to explore the full potential of N-Picryl-m-toluidine in the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of N-Picryl-m-toluidine involves the nitration of m-toluidine with a mixture of nitric and sulfuric acids. The resulting product is then purified by recrystallization from a suitable solvent. The synthesis of N-Picryl-m-toluidine is a well-established procedure, and the purity and yield of the product can be easily controlled.

Scientific Research Applications

N-Picryl-m-toluidine is widely used in scientific research as a reagent for the detection of free radicals and other reactive oxygen species (ROS). It is also used as a probe for the measurement of antioxidant activity in biological samples. N-Picryl-m-toluidine is a highly sensitive and specific reagent that can detect ROS at low concentrations.

properties

CAS RN

16552-38-8

Product Name

N-Picryl-m-toluidine

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

IUPAC Name

N-(3-methylphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C13H10N4O6/c1-8-3-2-4-9(5-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3

InChI Key

ZUENYUGGLWYBTO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Corrosive; Irritant

synonyms

N-Picryl-m-toluidine

Origin of Product

United States

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